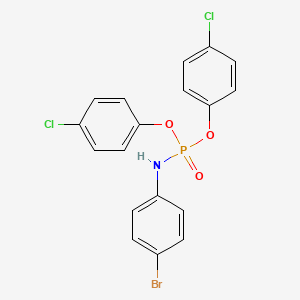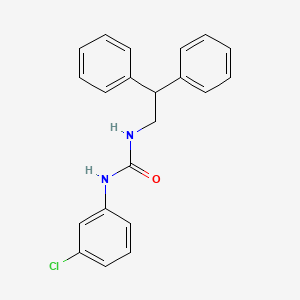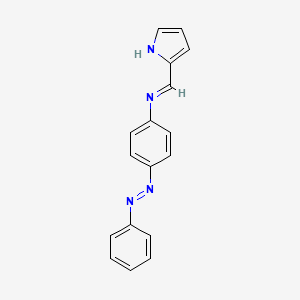
N-(4-butoxyphenyl)-N'-(3-chlorophenyl)urea
Overview
Description
N-(4-butoxyphenyl)-N'-(3-chlorophenyl)urea, also known as BPU, is a chemical compound that has been widely studied for its potential therapeutic applications. BPU belongs to a class of compounds known as phenylureas, which have been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Scientific Research Applications
N-(4-butoxyphenyl)-N'-(3-chlorophenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer properties, with studies demonstrating its ability to inhibit the growth of a range of cancer cell lines, including breast cancer, prostate cancer, and lung cancer. N-(4-butoxyphenyl)-N'-(3-chlorophenyl)urea has also been shown to possess anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines and chemokines. Additionally, N-(4-butoxyphenyl)-N'-(3-chlorophenyl)urea has been shown to possess anti-bacterial properties, with studies demonstrating its ability to inhibit the growth of a range of bacterial strains.
Mechanism of Action
The exact mechanism of action of N-(4-butoxyphenyl)-N'-(3-chlorophenyl)urea is not fully understood. However, studies have suggested that N-(4-butoxyphenyl)-N'-(3-chlorophenyl)urea may exert its biological effects through the inhibition of certain enzymes and signaling pathways. For example, N-(4-butoxyphenyl)-N'-(3-chlorophenyl)urea has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and proliferation. N-(4-butoxyphenyl)-N'-(3-chlorophenyl)urea has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(4-butoxyphenyl)-N'-(3-chlorophenyl)urea has been shown to possess a range of biochemical and physiological effects. Studies have demonstrated that N-(4-butoxyphenyl)-N'-(3-chlorophenyl)urea can induce apoptosis, or programmed cell death, in cancer cells. N-(4-butoxyphenyl)-N'-(3-chlorophenyl)urea has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is a key process in tumor growth and metastasis. Additionally, N-(4-butoxyphenyl)-N'-(3-chlorophenyl)urea has been shown to modulate the immune response, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-butoxyphenyl)-N'-(3-chlorophenyl)urea in lab experiments is its broad range of biological activities. N-(4-butoxyphenyl)-N'-(3-chlorophenyl)urea has been shown to possess anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a versatile compound for studying a range of biological processes. Additionally, N-(4-butoxyphenyl)-N'-(3-chlorophenyl)urea is relatively easy to synthesize, with a high yield achievable under optimized conditions.
One limitation of using N-(4-butoxyphenyl)-N'-(3-chlorophenyl)urea in lab experiments is its potential toxicity. While N-(4-butoxyphenyl)-N'-(3-chlorophenyl)urea has been shown to be relatively non-toxic in vitro, its toxicity in vivo has not been fully evaluated. Additionally, the mechanism of action of N-(4-butoxyphenyl)-N'-(3-chlorophenyl)urea is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(4-butoxyphenyl)-N'-(3-chlorophenyl)urea. One area of interest is the development of N-(4-butoxyphenyl)-N'-(3-chlorophenyl)urea derivatives with improved potency and selectivity. Additionally, the mechanism of action of N-(4-butoxyphenyl)-N'-(3-chlorophenyl)urea should be further elucidated to better understand its biological effects. Further studies are also needed to evaluate the toxicity of N-(4-butoxyphenyl)-N'-(3-chlorophenyl)urea in vivo, as well as its pharmacokinetics and pharmacodynamics. Finally, the potential therapeutic applications of N-(4-butoxyphenyl)-N'-(3-chlorophenyl)urea should be further explored, with a focus on its anti-cancer and anti-inflammatory properties.
properties
IUPAC Name |
1-(4-butoxyphenyl)-3-(3-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-2-3-11-22-16-9-7-14(8-10-16)19-17(21)20-15-6-4-5-13(18)12-15/h4-10,12H,2-3,11H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBGAXJSHUZAHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-(3-chlorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2-(acetylamino)-3-[(2-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B3828583.png)
![4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B3828591.png)
![4-{2-(acetylamino)-3-[(2-cyanophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B3828607.png)
![4-{2-(benzoylamino)-3-oxo-3-[(1,1,2,2-tetramethylpropyl)amino]-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B3828622.png)
![4-{2-(benzoylamino)-3-[(3-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B3828627.png)
![5-(4,5-dimethyl-2-phenylpyrido[2,3-d]pyrimidin-7-yl)-6-methyl-2-phenyl-4-pyrimidinamine](/img/structure/B3828633.png)
![2,6-dimethyl-5-(2,4,5-trimethylpyrido[2,3-d]pyrimidin-7-yl)-4-pyrimidinamine](/img/structure/B3828636.png)
![4-methyl-2-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B3828637.png)

![ethyl 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B3828651.png)

![bis(2-methoxyphenyl) [3-(trifluoromethyl)phenyl]amidophosphate](/img/structure/B3828660.png)

